molecular formula C19H24BrClN2O2 B5328362 C19H24BrClN2O2

C19H24BrClN2O2

Cat. No.: B5328362
M. Wt: 427.8 g/mol
InChI Key: AGTSRIIEMDAMDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride involves multiple steps, including the bromination of a benzyl compound, followed by methoxylation and pyridinylmethoxylation. The final step involves the reaction with cyclopentanamine under hydrochloric acid conditions to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. typical industrial synthesis would involve optimizing the reaction conditions to maximize yield and purity, using large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation reactions can produce corresponding ketones or aldehydes .

Scientific Research Applications

N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride: has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride it is believed to interact with specific molecular targets, potentially involving pathways related to its structural components, such as the bromine and pyridinyl groups .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O2.ClH/c1-23-18-10-15(12-22-16-6-2-3-7-16)9-17(20)19(18)24-13-14-5-4-8-21-11-14;/h4-5,8-11,16,22H,2-3,6-7,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTSRIIEMDAMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2CCCC2)Br)OCC3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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